Ethyl allophanate

Vue d'ensemble

Description

. It is a derivative of carbamic acid and is used in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl allophanate can be synthesized through the reaction of ethyl carbamate with phosgene or by the reaction of urea with ethyl chloroformate . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product .

Analyse Des Réactions Chimiques

Formation and Thermal Dissociation

Ethyl allophanate forms via reactions between isocyanates and urethanes, but exhibits thermal instability. Key data from polyurethane studies ( ):

| Reaction Condition | Rate Constant (L·mol⁻¹·s⁻¹) | Temperature Range |

|---|---|---|

| Allophanate formation | 4–7 × 10⁻⁵ | 100–140°C |

| Allophanate dissociation | 0.39–1.65 × 10⁻⁴ | 132–150°C |

Reaction Mechanisms with Isocyanates

This compound reacts further with isocyanates under catalytic or thermal conditions:

With Aromatic Isocyanates (e.g., MDI)

With Aliphatic Isocyanates (e.g., tIPDI)

-

Generates mixed alkyl-aryl allophanates , identified via distinct NMR signals:

Solvent and Catalytic Effects

-

Solvent polarity : Reactions slow in high-dielectric-constant solvents (e.g., DMF) due to hydrogen bonding with alcohols .

-

Catalysts : Tertiary amines accelerate allophanate formation by deprotonating urethanes, enhancing nucleophilicity .

Stability and Degradation Pathways

This compound’s stability depends on structural and environmental factors:

| Factor | Impact on Stability | Reference |

|---|---|---|

| Temperature | Dissociation ↑ by 3× per 20°C | |

| Aromatic substitution | Lowers stability vs. aliphatic | |

| Hydrolase enzymes | Degrades to NH₃ + CO₂ |

-

Biodegradation : Bacterial allophanate hydrolases (e.g., AtzF, TrzF) cleave this compound into ammonia and carbon dioxide under alkaline conditions .

Kinetic and Thermodynamic Data

Reaction kinetics for this compound synthesis and breakdown ( ):

-

Activation energy : 62.6 kJ/mol for allophanate formation (six-centered TS mechanism).

-

Equilibrium constant : ≈ 0.1–0.3 at 150°C, favoring dissociation.

Practical Implications

Applications De Recherche Scientifique

Chemical Applications

Ethyl allophanate serves as an important intermediate in organic synthesis. It is utilized in the production of various compounds, particularly in the synthesis of polyurethanes and other polymers. The compound's ability to react with isocyanates allows it to participate in forming urethane linkages, which are crucial for creating durable materials.

Table 1: Chemical Reactions Involving this compound

Biological Applications

In biological research, this compound has been studied for its role in metabolic pathways, particularly in the degradation of nitrogen-containing compounds. It functions as an intermediate in cyanuric acid metabolism, where it is hydrolyzed by specific enzymes.

Case Study: Cyanuric Acid Metabolism

Research demonstrated that this compound is a key intermediate in the metabolism of cyanuric acid by certain bacteria. Studies showed that bacterial strains capable of metabolizing cyanuric acid produce allophanate hydrolase, which catalyzes the conversion of allophanate into ammonia and carbon dioxide. This process highlights its ecological significance and potential biotechnological applications.

Medical Applications

This compound is under investigation for its potential use in drug development. Its structural properties make it a candidate for pharmaceutical intermediates, particularly in synthesizing drugs targeting nitrogen metabolism.

Research Findings: Drug Development Potential

Studies have indicated that modifications of this compound could lead to novel drug candidates with specific biological activities. Its interaction with metabolic enzymes suggests it may influence therapeutic pathways relevant to conditions like urea cycle disorders.

Industrial Applications

In industrial settings, this compound is employed in the production of resins and polymers. Its stability and reactivity make it suitable for manufacturing high-performance materials used in coatings and adhesives.

Table 2: Industrial Uses of this compound

Mécanisme D'action

The mechanism of action of ethyl allophanate involves its interaction with various molecular targets. It can act as a carbamoylating agent, modifying proteins and enzymes by transferring its carbamoyl group. This modification can alter the activity of the target molecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Methyl allophanate: Similar structure but with a methyl group instead of an ethyl group.

Propyl allophanate: Similar structure but with a propyl group instead of an ethyl group.

Butyl allophanate: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness: this compound is unique due to its specific reactivity and the balance between its hydrophobic ethyl group and hydrophilic carbamate group. This balance makes it particularly useful in certain chemical reactions and industrial applications where other similar compounds may not perform as effectively .

Activité Biologique

Ethyl allophanate, a derivative of allophanate, has garnered attention in various fields of research due to its unique biological activities. This article delves into the biological properties, enzymatic interactions, and potential applications of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

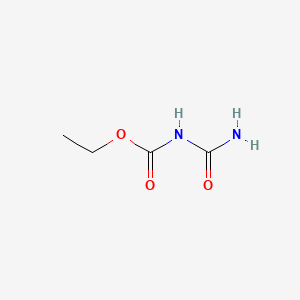

This compound is characterized by its chemical structure, which includes an ethyl group attached to the allophanate moiety. The general formula can be represented as:

This compound exhibits properties that make it suitable for various biochemical applications, particularly in enzymatic reactions.

Enzymatic Activity

Allophanate Hydrolase : this compound is primarily involved in the enzymatic activity of allophanate hydrolase (AH), an enzyme that catalyzes the hydrolysis of allophanate into ammonia and carbon dioxide. This reaction is crucial in nitrogen metabolism, particularly in the degradation pathways of cyanuric acid and urea .

- Kinetic Studies : Research indicates that AH shows significant catalytic efficiency when acting on this compound. Kinetic assays revealed that mutations in key residues (e.g., Tyr299 and Arg307) can drastically reduce enzyme activity, highlighting the importance of these residues in substrate binding and catalysis .

- Reaction Conditions : Optimal conditions for AH activity include a pH range of 7.0 to 8.0, with temperatures around 30°C. Under these conditions, the enzyme can achieve reaction rates exceeding 1000 min, significantly higher than the spontaneous hydrolysis rate .

Biological Implications

Microbial Metabolism : this compound plays a role in microbial metabolism, particularly in bacteria capable of degrading cyanuric acid. Studies have shown that bacteria such as Pseudomonas sp. utilize this compound as an intermediate in their metabolic pathways .

- Case Study : In a study involving Pseudomonas sp., it was demonstrated that this compound is formed during the degradation of cyanuric acid, with subsequent conversion to ammonia being facilitated by AH. This process is vital for nitrogen recycling in microbial ecosystems .

Potential Applications

The biological activities of this compound suggest several potential applications:

- Agricultural Use : Due to its role in nitrogen metabolism, this compound could be explored as a biostimulant to enhance soil fertility through improved nitrogen cycling .

- Bioremediation : Its involvement in microbial degradation pathways positions this compound as a candidate for bioremediation strategies aimed at detoxifying environments contaminated with nitrogenous compounds .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

ethyl N-carbamoylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-2-9-4(8)6-3(5)7/h2H2,1H3,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHPSKJRLDSJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060818 | |

| Record name | Carbamic acid, (aminocarbonyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-36-8 | |

| Record name | Ethyl N-(aminocarbonyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl allophanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl allophanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl allophanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, N-(aminocarbonyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamic acid, (aminocarbonyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (aminocarbonyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ALLOPHANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B4EN328CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Ethyl allophanate?

A1: The molecular formula of this compound is C4H8N2O3, and its molecular weight is 132.12 g/mol.

Q2: Can you describe the synthesis of Diethyl azodicarboxylate (DEAD) and Diethylhydrazodicarboxylate (DEHD) from this compound?

A3: A study describes a facile synthesis of DEAD and DEHD starting from this compound. [] The process involves a two-step, one-pot reaction. Firstly, this compound undergoes bromination in chloroform, yielding N-brominated intermediates. Subsequently, a Hofmann-type rearrangement is induced by adding 1,8-diazabicyclo[5.4.0]-7-undecene (DBU) in ethanol, ultimately forming DEHD. Notably, the reaction requires a strong, non-nucleophilic base like DBU for successful Hofmann rearrangement.

Q3: Are there any known analytical methods for detecting and quantifying this compound?

A5: Gas chromatography-mass spectrometry (GC-MS) has been used to identify and quantify this compound in complex mixtures, such as crystal deposits from diesel engine exhaust. [] This technique separates the compounds based on their volatility and then identifies them based on their mass-to-charge ratio.

Q4: What are the potential environmental impacts of this compound?

A4: The provided research does not contain specific information regarding the ecotoxicological effects or environmental fate of this compound. Further investigation is needed to assess its potential impact on the environment.

Q5: Have there been any studies on the toxicity of this compound?

A5: While the provided research mentions this compound in various contexts, none of the abstracts explicitly discuss its toxicity profile. Further studies are needed to establish its safety profile and potential adverse effects.

Q6: Can you tell me about the historical context and milestones in the research of this compound?

A8: While a comprehensive historical timeline isn't provided, the research highlights some milestones. The isolation of this compound from the marine sea anemone Anthopleura pacifica marked its first discovery in this organism. [] Additionally, research from the 1970s explored the psychotropic properties of ortho-chlorophenyl this compound (SCS 100). [, , ] This suggests ongoing interest in understanding the compound's diverse properties and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.